3-(3-chloro-4-fluorophenyl)morpholine
Description
3-(3-Chloro-4-fluorophenyl)morpholine is a heterocyclic compound featuring a morpholine ring substituted with a 3-chloro-4-fluorophenyl group. The morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) contributes to the molecule’s polarity and hydrogen-bonding capacity, while the halogenated phenyl group enhances lipophilicity and target-binding specificity. This structural motif is prevalent in medicinal chemistry, particularly in kinase inhibitors like Gefitinib, where the 3-chloro-4-fluorophenyl fragment interacts with hydrophobic pockets in target proteins, and the morpholine moiety stabilizes polar interactions (e.g., with residues like Asp800 in EGFR) .
Properties
CAS No. |
1270407-71-0 |
|---|---|
Molecular Formula |
C10H11ClFNO |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reduction of Nitro-Containing Precursors
A high-yielding pathway involves the reduction of 4-(2-chloro-4-nitrophenyl)morpholine to 3-chloro-4-morpholinoaniline. This two-step process begins with the synthesis of the nitro precursor, followed by selective reduction. The nitro group is reduced using iron powder and ammonium chloride in a 1:1 ethanol-water solvent system under inert conditions. The reaction achieves a 96% yield after 45 minutes at 110°C, with purification via silica gel chromatography.
Reaction Scheme:
Nucleophilic Aromatic Substitution
Morpholine can displace halogens or nitro groups on activated aryl rings. For example, 3-chloro-4-fluoro-nitrobenzene reacts with morpholine under basic conditions to form the target compound. This method requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C). However, competing side reactions, such as dehalogenation, necessitate careful control of stoichiometry and reaction time.
Reaction Conditions and Optimization
Catalytic Systems and Solvent Effects
The iron-ammonium chloride system in ethanol-water proves optimal for nitro reduction, offering faster reaction kinetics compared to traditional hydrogenation. Substituting ethanol with methanol decreases yields to 81%, highlighting the importance of solvent polarity.
Table 1: Optimization of Reduction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | Fe/NHCl | 96 |
| Solvent | EtOH:HO (1:1) | 96 |
| Temperature | 110°C | 96 |
| Time | 45 minutes | 96 |
Inert Atmosphere and Temperature Control
Degassing the reaction mixture with argon minimizes oxidation byproducts. Maintaining 110°C ensures complete nitro-group reduction without degrading the morpholine ring.
Characterization and Analytical Data
Spectroscopic Validation
H NMR (CDCl):
-
δ 6.89 (d, J=8.5 Hz, 1H, aromatic)
-
δ 3.90–3.82 (m, 4H, morpholine OCH)
C NMR (CDCl):
Mass Spectrometry:
Purity and Yield Metrics
Post-chromatographic purity exceeds 95%, with isolated yields consistently above 90%.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chloro-4-fluorophenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholines, while oxidation can produce N-oxides.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of morpholine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives.
Comparison with Similar Compounds
Substituent Variations on the Morpholine Ring
Key Examples :
- 4-(3-Morpholinopropoxy)quinazoline derivatives (e.g., Canertinib dihydrochloride): The morpholine ring is linked via a propoxy chain to a quinazoline core. This extension increases molecular weight (C24H27Cl3FN5O3; MW = 564.9) and may enhance solubility compared to the simpler 3-(3-chloro-4-fluorophenyl)morpholine .
- Piperidine and Pyran Replacements : In CB2 receptor agonists, replacing morpholine with 4-fluoro-piperidine (Compound 28) or 4,4-difluoro-piperidine (Compound 29) retained potency (EC50 = 5–10 nM), suggesting the morpholine oxygen’s role can be substituted with electronegative fluorine atoms without losing activity .
Table 1: Impact of Morpholine Substitutions on Pharmacological Activity
Halogen and Functional Group Modifications on the Aromatic Ring
- Gefitinib Impurity (4-(3-((4-((3-Chloro-4-fluorophenyl)(hydroxy)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 4-oxide): The 3-chloro-4-fluorophenyl group is retained, but the morpholine is oxidized to a morpholine-4-oxide. This modification introduces additional polarity (MW = 478.9) and alters metabolic stability .
Table 2: Influence of Aromatic Substituents on Physicochemical Properties
Crystallographic and Conformational Insights
- 1-(4-Chlorophenyl)-3-morpholin-4-yl-urea : X-ray studies reveal a chair conformation for the morpholine ring and N–H···O hydrogen bonds in the crystal lattice. This highlights the morpholine oxygen’s role in stabilizing intermolecular interactions, which may translate to target-binding preferences .
Q & A
Q. What are the common synthetic routes for 3-(3-chloro-4-fluorophenyl)morpholine?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely used method involves reacting 3-chloro-4-fluoroaniline with ethylene oxide under basic conditions (e.g., NaOH) to form the morpholine ring. Alternative routes may employ pre-functionalized intermediates, such as halogenated aryl halides coupled with morpholine derivatives via Buchwald-Hartwig amination or Ullmann coupling for C–N bond formation . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like N-oxides or regioisomers.
Q. What analytical techniques are used to characterize 3-(3-chloro-4-fluorophenyl)morpholine?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR confirm the presence of the morpholine ring (δ ~3.5–4.0 ppm for N–CH) and halogenated aryl protons (δ ~6.8–7.5 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 231.05 for CHClFNO).
- X-ray crystallography : Resolves stereochemical ambiguities; SHELX software is commonly used for refinement .
- HPLC/GC : Purity assessment (>95% by reversed-phase HPLC with UV detection at 254 nm) .
Q. How does the halogen substitution pattern influence the compound’s reactivity?
The 3-chloro-4-fluoro substituents enhance electrophilicity at the aryl ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). The fluorine atom’s electron-withdrawing effect stabilizes intermediates during oxidation or reduction. For example, fluorinated derivatives often exhibit slower hydrolysis rates compared to non-fluorinated analogs, as seen in stability studies of related morpholine compounds .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 3-(3-chloro-4-fluorophenyl)morpholine derivatives be addressed?
Regioselective functionalization requires careful control of reaction parameters:
- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)/Xantphos) improve selectivity in cross-coupling reactions.
- Directing groups : Temporary protection of the morpholine nitrogen with Boc groups can steer substitution to the para- or meta-positions of the aryl ring.
- Computational guidance : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) . Example: In Example 18 of , bromomethyl substitution at specific positions was achieved using sterically hindered bases to suppress competing pathways.
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or anticancer assays may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains.
- Structural analogs : Compare activity across derivatives (e.g., replacing chlorine with methyl groups) to identify pharmacophores.
- Meta-analysis : Pool data from multiple studies to discern trends, as seen in , where fluorinated benzofuran derivatives showed consistent COX-2 inhibition.
- Target validation : Use CRISPR/Cas9 knockout models to confirm mechanism-of-action specificity .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., tyrosinase in ).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).
- DFT calculations : Quantify electronic properties (e.g., Mulliken charges) to explain reactivity trends, as validated in thermochemical studies by Becke ( ).
Methodological and Safety Considerations
Q. What safety protocols are essential for handling 3-(3-chloro-4-fluorophenyl)morpholine?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to limit exposure (PAC-1: 2.1 mg/m³, ).
- Spill management : Absorb with diatomaceous earth; dispose as halogenated waste (EPA guidelines, ).
Q. How can researchers design derivatives for enhanced bioactivity?
- SAR studies : Systematically vary substituents (e.g., replace fluorine with trifluoromethyl or methoxy groups).
- Prodrug strategies : Introduce ester or amide linkages to improve bioavailability, as demonstrated in for acetamide derivatives.
- High-throughput screening : Test libraries against target panels (e.g., kinase inhibitors) using fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
